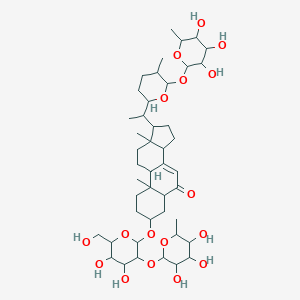
Cambridge id 6103114
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6103114 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic molecule that has been developed using a synthesis method that involves the use of various chemical reactions. It has been found to have several biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of Cambridge id 6103114 involves the modulation of cellular signaling pathways. This compound has been found to interact with specific proteins and enzymes, which can alter the activity of these pathways. By modulating these pathways, this compound can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
Cambridge id 6103114 has several biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, which can affect cellular metabolism. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cambridge id 6103114 in lab experiments is its specificity. This compound has been shown to interact with specific proteins and enzymes, which can provide valuable insights into how these molecules function. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage levels for this compound.
Orientations Futures
There are several potential future directions for research involving Cambridge id 6103114. One area of research involves the development of new drugs that target specific signaling pathways. Additionally, this compound may have potential applications in the treatment of certain diseases, such as cancer and inflammation. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Conclusion:
Cambridge id 6103114 is a promising compound that has several potential applications in scientific research. Its ability to modulate cellular signaling pathways makes it a valuable tool for studying cellular function and disease. While further research is needed to fully understand the potential of this compound, it has already shown promise in several areas of research.
Méthodes De Synthèse
The synthesis method used to create Cambridge id 6103114 involves the use of several chemical reactions. The process starts with the synthesis of a key intermediate, which is then used to create the final product. The intermediate is synthesized through a reaction between two different chemicals, while the final product is obtained through a series of additional reactions.
Applications De Recherche Scientifique
Cambridge id 6103114 has several potential applications in scientific research. One of the most promising areas of research involves the study of cellular signaling pathways. This compound has been found to modulate the activity of certain signaling pathways, which can provide valuable insights into how these pathways function. Additionally, this compound has been shown to have potential applications in the study of cancer and other diseases.
Propriétés
Nom du produit |
Cambridge id 6103114 |
|---|---|
Formule moléculaire |
C17H25N3O |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25N3O/c21-16(19-2-1-4-20-5-3-18-12-20)17-9-13-6-14(10-17)8-15(7-13)11-17/h3,5,12-15H,1-2,4,6-11H2,(H,19,21) |
Clé InChI |
LFJXKBKKKJWMGD-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)


![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)







![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)